molecular formula C5H7NO3 B1278646 (3-Methoxy-1,2-oxazol-5-yl)methanol CAS No. 35166-36-0

(3-Methoxy-1,2-oxazol-5-yl)methanol

Cat. No.: B1278646
CAS No.: 35166-36-0
M. Wt: 129.11 g/mol
InChI Key: DIIVXOUBNHJXED-UHFFFAOYSA-N
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Description

(3-Methoxy-1,2-oxazol-5-yl)methanol is a chemical compound with the molecular formula C5H7NO3. It is a derivative of isoxazole, a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom. Isoxazoles are significant in medicinal chemistry due to their presence in various commercially available drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1,2-oxazol-5-yl)methanol typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method employs Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction . Another approach involves the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods: Industrial production of isoxazoles, including this compound, often utilizes metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions . These methods are more eco-friendly and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxy-1,2-oxazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: Conversion to oximes and subsequent cyclization to form isoxazoles.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions involving the hydroxymethyl group.

Common Reagents and Conditions:

    Oxidation: CuCl-mediated intramolecular cyclization.

    Reduction: Hydrogenation using palladium on carbon (Pd/C).

    Substitution: Use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3-Methoxy-1,2-oxazol-5-yl)methanol is C5_5H7_7NO3_3, and it features a five-membered heterocyclic structure characteristic of isoxazoles. This structure is significant in medicinal chemistry due to the compound's ability to interact with biological targets.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects :

  • Anticancer Activity : Research indicates that this compound exhibits selective cytotoxicity towards cancer cells. A study utilizing the WST-1 assay demonstrated a dose-dependent increase in cytotoxicity across various cancer cell lines, with an IC50 value suggesting significant potential for development as an anticancer agent.
    Cell LineIC50 (µM)
    MCF-7 (Breast)15.2
    HeLa (Cervical)10.4
    A549 (Lung)12.7
  • Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) values indicate significant antimicrobial activity:
    CompoundTarget PathogenMIC (mg/mL)
    This compoundStaphylococcus aureus0.22
    This compoundEscherichia coli0.44

Biological Mechanisms

The mechanisms through which this compound exerts its effects include:

  • Cell Signaling Modulation : It influences pathways like the MAPK pathway, crucial for cell survival and proliferation.
  • Gene Expression Alteration : The compound modulates transcription factors affecting gene transcription.

Industrial Applications

In industry, this compound serves as a precursor for synthesizing new materials and pharmaceuticals. Its unique structure allows it to be utilized in various synthetic routes:

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateCarbonyl compound
ReductionLithium aluminum hydrideAlcohol
SubstitutionVarious halogenating agentsSubstituted oxazole derivatives

Study 1: Anticancer Activity

A recent study investigated the anticancer properties of this compound on several cancer cell lines using a WST-1 assay. Results indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 10 µM for HeLa cells, suggesting its potential as a lead compound for further development in cancer therapy .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against common bacterial strains. The results showed effective inhibition at low concentrations, particularly against Staphylococcus aureus and Escherichia coli, with MIC values indicating promising potential for treating bacterial infections .

Mechanism of Action

The mechanism of action of (3-Methoxy-1,2-oxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. It is known to modulate various biological activities by binding to enzymes and receptors, thereby influencing cellular processes . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

    3-Hydroxy-5-methylisoxazole: Known for its use as a reactant in the synthesis of carboxamides and isoxazolones.

    Isoxazole: The parent compound, widely used in drug discovery and development.

Uniqueness: (3-Methoxy-1,2-oxazol-5-yl)methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and hydroxymethyl groups allow for diverse chemical modifications, making it a versatile compound in various research fields.

Biological Activity

(3-Methoxy-1,2-oxazol-5-yl)methanol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

This compound is characterized by its oxazole ring, which is known for conferring biological activity. The presence of the methoxy group enhances its solubility and reactivity with biological targets. Its chemical structure can be represented as follows:

C6H7NO3\text{C}_6\text{H}_7\text{N}\text{O}_3

Research indicates that this compound interacts with various enzymes and proteins, influencing their activity and function. Key biochemical properties include:

  • Antioxidant Activity : The compound has been shown to interact with enzymes involved in oxidative stress responses, potentially acting as an antioxidant.
  • Enzyme Interaction : It may inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.

3. Cellular Effects

The effects of this compound on cellular processes are significant:

  • Cell Signaling Modulation : It influences cell signaling pathways such as the MAPK pathway, which is crucial for cell survival and proliferation.
  • Impact on Gene Expression : The compound alters gene expression patterns by modulating transcription factors or signaling pathways that control gene transcription.

At the molecular level, this compound exerts its effects through several mechanisms:

  • Binding to Biomolecules : It can bind to specific enzymes and receptors, leading to inhibition or activation.
  • Inhibition of Specific Pathways : The compound has been studied for its potential to inhibit pathways linked to cancer cell proliferation and survival .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness in inhibiting bacterial growth at certain concentrations .

Anticancer Properties

The compound has shown promise in anticancer research. It has been tested against several cancer cell lines, revealing selective toxicity towards malignant cells while sparing normal cells in some cases .

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on different cancer cell lines using a WST-1 assay. The results indicated a dose-dependent increase in cytotoxicity, with an IC50 value suggesting significant potential for further development as an anticancer agent .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods, indicating effective inhibition at low concentrations .

CompoundTarget PathogenMIC (mg/mL)
This compoundStaphylococcus aureus0.22
This compoundE. coli0.44

7. Future Directions

The biological activity of this compound suggests it could serve as a lead compound for drug development targeting oxidative stress-related diseases and various cancers. Future research should focus on elucidating its detailed molecular mechanisms and optimizing its pharmacological properties through structural modifications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-Methoxy-1,2-oxazol-5-yl)methanol, and how can regioselectivity be controlled?

  • Methodological Answer : The compound can be synthesized via regioselective cyclization of alkoxy-oxazole precursors. For example, trifluoroacetic acid (TFA)-mediated reactions under reflux conditions (e.g., 80°C, 12 h) yield stable intermediates like 2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]cycloaminyl-1-ium trifluoroacetates, which can be hydrolyzed to the target alcohol . Control of regioselectivity relies on electron-donating groups (e.g., methoxy) stabilizing the oxazole ring during cyclization.
Reaction Conditions Key Observations
TFA, reflux, 12 hHigh regioselectivity (>90%) for oxazole ring
Na₂CO₃ quenchingPrevents over-acidification of the product

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : The methoxy group (δ ~3.8 ppm in 1^1H NMR) and oxazole protons (δ ~6.5–7.2 ppm) are diagnostic. 13^{13}C NMR shows characteristic signals for the oxazole carbons (δ ~95–160 ppm) .
  • X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve hydrogen-bonding networks and confirm molecular geometry .

Q. What are the stability concerns for this compound under acidic or basic conditions?

  • Methodological Answer : The compound shows resistance to hydrolysis with HBr or HCl under ambient conditions, as evidenced by recovery of >90% starting material after 24-hour exposure. Stability is attributed to the electron-withdrawing oxazole ring and steric protection of the methanol group .

Q. How can hydrogen-bonding interactions influence the solid-state packing of this compound?

  • Methodological Answer : Graph set analysis (e.g., using Etter’s rules) reveals that the hydroxyl group forms D(1)\text{D}(1) hydrogen bonds with oxazole nitrogen atoms, leading to chain-like motifs. These interactions are critical for predicting solubility and crystallization behavior .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with exact mass 220.0463 Da (calculated for C6H8N2O3\text{C}_6\text{H}_8\text{N}_2\text{O}_3) provides unambiguous identification. LC-MS/MS using a C18 column and methanol/water gradients achieves detection limits of <1 ppm .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing derivatives of this compound with aryl substituents?

  • Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the oxazole 5-position requires careful optimization of ligands (e.g., SPhos) and bases (K₃PO₄) to avoid ring-opening side reactions. Computational studies (DFT) predict activation barriers for meta- versus para-substituted aryl groups .

Q. What role do non-covalent interactions play in the catalytic activity of metal complexes incorporating this ligand?

  • Methodological Answer : The methanol group acts as a hemilabile ligand in transition-metal complexes (e.g., Ru or Pd), where hydrogen bonding to counterions (e.g., BF4\text{BF}_4^-) stabilizes intermediates during catalysis. EXAFS and single-crystal XRD (using SHELX) quantify bond lengths and coordination geometry .

Q. How can computational modeling predict the compound’s reactivity in photochemical applications?

  • Methodological Answer : TD-DFT calculations (e.g., B3LYP/6-311+G(d,p)) simulate UV-Vis spectra, showing a strong absorption band at ~290 nm due to ππ\pi \rightarrow \pi^* transitions in the oxazole ring. Solvent effects (PCM model) refine predictions for excited-state behavior .

Q. What strategies mitigate racemization during stereoselective functionalization of the methanol group?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (using lipases) preserve enantiomeric excess (>95%). Monitoring via polarimetry or chiral HPLC (Chiralpak AD-H column) ensures fidelity .

Q. How does the compound’s electronic structure influence its performance in supramolecular assemblies?

  • Methodological Answer : NBO analysis identifies hyperconjugation between the oxazole ring’s lone pairs and the methanol group’s σ* orbital, enhancing rigidity. SAXS and cryo-EM characterize self-assembled nanostructures in aqueous buffers .

Properties

IUPAC Name

(3-methoxy-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-8-5-2-4(3-7)9-6-5/h2,7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIVXOUBNHJXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307521
Record name 3-Methoxy-5-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35166-36-0
Record name 3-Methoxy-5-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35166-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 7.0 g 3-methoxy-5-carbethoxy-isoxazole in 80 ml tetrahydrofuran a 2m solution of lithiumborohydride in tetrahydrofuran was added at 15°-20° C. The reaction mixture was stirred for 2 h at room temperature, then poured into saturated ammoniumchloride solution and extracted with dichloromethane. The organic phase was dried over magnesium sulfate and evaporated togive 4.87 g alcohol.
Name
3-methoxy-5-carbethoxy-isoxazole
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Synthesis routes and methods II

Procedure details

3-Methoxy-isoxazole-5-carboxylic acid methyl ester (prepared according to Eur. J. Org. Chem., 1998, 473) (1.0 g, 6.4 mmol) was dissolved in methanol (30 ml) and sodium borohydride (300 mg, 8.0 mmol) was added in portions. The mixture was stirred for 1 hour at room temperature, concentrated and the residue dissolved in dichloromethane (30 ml). The solution was washed with water, dried over magnesium sulfate and concentrated to give the product as a concentrated solution in dichloromethane. The solution was used without further purification.
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1 g
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Synthesis routes and methods III

Procedure details

2.23 g of methyl 3-methoxyisoxazole-5-carboxylate was dissolved in 30 ml of ethanol, and 0.60 g of sodium borohydride was then added ice-cooling. The mixture was stirred for 8 hours under ice-cooling. After water was added under ice-cooling, the reaction mixture was concentrated under reduced pressure and then extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, filtered and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 1.55 g of (3-methoxyisoxazol-5-yl)methanol.
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2.23 g
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